N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
N-benzyl-4-fluoro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C14H11FN2O/c15-11-7-4-8-12-13(11)14(17-18-12)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
InChI Key |
JAYRTWNVADPBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NOC3=C2C(=CC=C3)F |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 4 Fluorobenzo D Isoxazol 3 Amine and Its Analogs
Retrosynthetic Analysis of N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine
A retrosynthetic approach to this compound suggests that the target molecule can be disconnected at the benzylic carbon-nitrogen bond. This primary disconnection points to 4-fluorobenzo[d]isoxazol-3-amine as a key intermediate. The synthesis of this intermediate is the pivotal step, which involves the formation of the benzo[d]isoxazole ring.
Further deconstruction of 4-fluorobenzo[d]isoxazol-3-amine reveals a plausible precursor, such as a suitably substituted fluorinated aromatic compound. A common strategy for the formation of the 3-aminobenzo[d]isoxazole ring system involves the cyclization of an ortho-substituted benzonitrile derivative. For instance, a 2-halo-6-fluorobenzonitrile could serve as a starting point. The cyano group can be converted to an oxime, and subsequent intramolecular cyclization would yield the desired heterocyclic core. This retrosynthetic pathway provides a clear roadmap for the forward synthesis.
Formation of the Benzo[d]isoxazole Core Structure
The synthesis of the benzo[d]isoxazole core is a well-established area of heterocyclic chemistry, with several classical and modern methods available. These methods primarily focus on the formation of the crucial N-O bond or the C-O bond of the isoxazole (B147169) ring fused to the benzene (B151609) ring.
Classical methods for the synthesis of 1,2-benzisoxazoles often involve the cyclization of ortho-substituted benzene derivatives. These approaches are reliable and have been widely used for the preparation of a variety of benzisoxazole analogs.
One of the fundamental strategies for constructing the 1,2-benzisoxazole ring is through the cyclodehydration of ortho-substituted aryl oximes. In this approach, an oxime functionality is positioned ortho to a suitable leaving group on the aromatic ring. The intramolecular nucleophilic attack of the oxime oxygen onto the carbon bearing the leaving group, followed by elimination, leads to the formation of the benzisoxazole ring.
For the synthesis of 4-fluorobenzo[d]isoxazol-3-amine, a hypothetical precursor would be a 2-halo-6-fluorobenzonitrile oxime. The cyclization would proceed via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism, where the oximate anion displaces the ortho-halogen to form the C-O bond of the isoxazole ring. The reaction conditions for such cyclizations typically involve a base to generate the oximate anion and a suitable solvent.
Table 1: Examples of Cyclodehydration Reactions for Benzisoxazole Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Chloro-6-fluorobenzonitrile | 1. NH2OH·HCl, Base 2. Base, Heat | 4-Fluorobenzo[d]isoxazol-3-amine | Not reported |
| 2-Nitro-6-chlorobenzaldehyde oxime | Base (e.g., K2CO3), DMF | 4-Chlorobenzo[d]isoxazole | Good |
An alternative and widely employed classical approach involves the intramolecular formation of the N-O bond. researchgate.net This strategy typically starts with an ortho-hydroxyaryl oxime. The key step is the activation of the oxime's hydroxyl group, converting it into a good leaving group, which facilitates the nucleophilic attack by the phenolic oxygen to form the N-O bond of the benzisoxazole ring. chim.it
Various reagents can be used to activate the oxime hydroxyl group, including dehydrating agents like acetic anhydride, polyphosphoric acid, or thionyl chloride. researchgate.net However, a common side reaction in this approach is the Beckmann rearrangement, which can lead to the formation of isomeric benzoxazoles. chim.it The choice of reagents and reaction conditions is therefore critical to favor the desired N-O bond formation over the rearrangement pathway. researchgate.net
Table 2: Reagents for N-O Bond Formation in Benzisoxazole Synthesis
| Starting Material | Activating Reagent | Product |
| 2-Hydroxyacetophenone oxime | Acetic Anhydride | 3-Methyl-1,2-benzisoxazole |
| Salicylaldoxime | Thionyl Chloride/Pyridine | 1,2-Benzisoxazole |
| 2-Hydroxy-6-fluorobenzaldehyde oxime | Dehydrating agent | 4-Fluorobenzo[d]isoxazole |
The base-catalyzed cyclization of ortho-hydroxy phenyl ketoximes is a specific and efficient method for the synthesis of 3-substituted 1,2-benzisoxazoles. In this reaction, a base is used to deprotonate the phenolic hydroxyl group, which then acts as an internal nucleophile. The subsequent intramolecular reaction leads to the formation of the benzisoxazole ring.
This method is particularly useful as it often proceeds under mild conditions and can provide high yields of the desired products. The nature of the base and the solvent can influence the reaction rate and outcome. Common bases used include sodium hydroxide, potassium carbonate, and organic bases like triethylamine. The reaction is believed to proceed through a concerted mechanism, avoiding the formation of a distinct tetrahedral intermediate.
In addition to the classical cyclization methods, more advanced strategies have been developed for the synthesis of the benzo[d]isoxazole core. These modern techniques often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance.
One such advanced method is the palladium-catalyzed [4+1] annulation of N-phenoxyacetamides with aldehydes. This approach allows for the simultaneous construction of the C-C and C=N bonds of the 1,2-benzisoxazole ring while keeping the pre-existing O-N bond intact. This methodology has been successfully applied to the synthesis of various benzisoxazole derivatives, including active pharmaceutical intermediates.
Another modern approach involves intramolecular cycloaddition reactions. For instance, the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, catalyzed by hypervalent iodine(III) species, can efficiently produce polycyclic isoxazole derivatives. These reactions proceed through the in-situ generation of nitrile oxides, which then undergo a [3+2] cycloaddition with the tethered unsaturated moiety.
These advanced strategies provide powerful tools for the synthesis of complex benzo[d]isoxazole structures and offer alternative pathways to the classical methods, often with improved yields and broader substrate scope.
Advanced Annulation and Cycloaddition Strategies
Transition-Metal Catalyzed Annulations (e.g., Palladium-catalyzed cyclizations)
Transition-metal catalysis offers a powerful tool for the synthesis of heterocyclic systems through C-H activation and annulation strategies. A notable example is the palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes to construct the 1,2-benzisoxazole core rsc.org. This method involves the activation of the C-H bond ortho to the phenoxy group, followed by cyclization. The reaction enables the simultaneous formation of both a C-C and a C=N bond, preserving the critical O-N bond of the isoxazole ring rsc.org.
For the synthesis of a 4-fluoro substituted analog, this strategy would necessitate starting with a precursor such as N-(3-fluorophenoxy)acetamide. The palladium catalyst would direct the C-H activation to the position ortho to the O-N linkage, leading to the formation of the 4-fluorobenzo[d]isoxazole ring system. The aldehyde partner in this reaction determines the substituent at the 3-position of the resulting benzisoxazole.
| Catalyst System | Reactants | Product | Key Features |
| Palladium(II) Acetate, Ligand | N-Phenoxyacetamides, Aldehydes | 3-Substituted-1,2-benzisoxazoles | Direct C-H activation; simultaneous C-C and C=N bond formation rsc.org. |
This approach is advantageous for its atom economy and the ability to utilize readily available starting materials. The regioselectivity is controlled by the directing effect of the N-acetamido group on the ortho C-H bond of the phenol-derived ring.
Aryne-Mediated Cycloadditions
A highly versatile and mild method for synthesizing the benzisoxazole scaffold is the [3 + 2] cycloaddition reaction between in-situ generated arynes and nitrile oxides. nih.govorganic-chemistry.orgnih.govorganic-chemistry.org Both of these highly reactive intermediates can be generated simultaneously from stable precursors using a fluoride source, such as cesium fluoride (CsF). nih.govorganic-chemistry.org The aryne is typically formed from an o-(trimethylsilyl)aryl triflate, while the nitrile oxide is generated from a corresponding chlorooxime.
This methodology is notable for its broad substrate scope, tolerating a variety of functional groups on both the aryne and nitrile oxide components. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, affording a direct route to functionalized benzisoxazoles. nih.govorganic-chemistry.org For instance, the reaction of benzyne (generated from 2-(trimethylsilyl)phenyl triflate) with various chlorooximes provides 3-substituted benzisoxazoles in good to excellent yields.
The synthesis of 4-fluorobenzisoxazoles can be achieved by using a fluorinated aryne precursor. However, the reaction of the highly reactive 3,4-difluorobenzyne has been observed to result in lower yields compared to other substituted benzynes. nih.gov
| Aryne Precursor | Chlorooxime | Product | Yield (%) |
|---|---|---|---|
| 2-(Trimethylsilyl)phenyl triflate | 4-Methoxybenzaldehyde chlorooxime | 3-(4-Methoxyphenyl)benzo[d]isoxazole | 99 |
| 2-(Trimethylsilyl)phenyl triflate | Benzaldehyde chlorooxime | 3-Phenylbenzo[d]isoxazole | 90 |
| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | Benzaldehyde chlorooxime | 5,6-Dimethoxy-3-phenylbenzo[d]isoxazole | 65 |
| 4,5-Difluoro-2-(trimethylsilyl)phenyl triflate | Benzaldehyde chlorooxime | 5,6-Difluorobenzo[d]isoxazole | 36 |
Lewis Acid Catalyzed Annulations (e.g., using nitrosoarenes and glyoxylate esters)
Lewis acid-catalyzed reactions provide an alternative route for the synthesis of benzisoxazole isomers. Specifically, the BF₃·Et₂O-catalyzed annulation of nitrosoarenes with glyoxylate esters has been developed as a convergent, atom-economical method. acs.orgnih.govfigshare.comnih.gov This reaction proceeds under convenient, benchtop conditions and produces a range of substituted benzisoxazoles in moderate to high yields. acs.orgnih.gov
It is critical to note that this particular methodology yields 2,1-benzisoxazoles (also known as anthranils), which are structural isomers of the 1,2-benzisoxazole core of this compound. acs.orgnih.gov Mechanistic studies involving ¹⁸O-labeling have confirmed that the oxygen atom in the resulting isoxazole ring originates from the nitrosoarene partner. nih.gov The proposed mechanism involves an umpolung addition of the glyoxylate to the nitrosobenzene, followed by a Friedel–Crafts-type cyclization. figshare.comacs.org
Regioselective Introduction of the 4-Fluoro Group
The precise placement of the fluorine atom at the C-4 position of the benzisoxazole ring is crucial for defining the properties of the target molecule. Regioselectivity can be achieved either by starting with appropriately substituted precursors or by late-stage functionalization.
Synthesis via Fluorinated Aromatic Precursors
The most straightforward and common strategy for regioselective fluorination is to begin the synthetic sequence with an aromatic precursor that already contains the fluorine atom at the desired position. This approach ensures that the fluorine is correctly placed before the benzisoxazole ring is constructed, avoiding issues with isomer separation.
Examples of suitable fluorinated precursors include:
Fluorinated o-hydroxyaryl ketones or aldehydes: These compounds can be converted to their corresponding oximes, which then undergo base-mediated cyclization to form the 4-fluorobenzisoxazole ring.
Fluorinated aryne precursors: As mentioned in section 2.2.2.2, using a starting material like 3-fluoro-2-(trimethylsilyl)phenyl triflate in a [3+2] cycloaddition with a nitrile oxide would directly yield a 4-fluorobenzisoxazole. nih.gov
Fluorinated nitroarenes: In some cases, a nitro group at the C-4 position of a pre-formed benzisoxazole can be displaced by a fluoride nucleophile to give the desired 4-fluoro derivative. chim.it
Directed Ortho-Metalation and Fluorination (if applicable)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-BuLi or sec-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.orgharvard.edu The resulting aryllithium intermediate can then be trapped with a suitable electrophile.
While there are no specific literature examples of DoM being used to introduce a fluorine atom at the C-4 position of a pre-formed benzo[d]isoxazole, the principle could be applied to a precursor molecule. For instance, a 3-substituted benzoic acid could be used, where the carboxylate group acts as the DMG. organic-chemistry.orgrsc.org Deprotonation would occur ortho to the carboxylate, and quenching the intermediate with an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) would install the fluorine atom. Subsequent chemical steps would then be required to convert the carboxylate group and the other substituent into the final isoxazole ring.
Construction of the N-Benzyl-3-amine Substituent
The final key structural feature is the N-benzyl-3-amine group. This functionality can be incorporated through several synthetic routes, often involving the cyclization of a precursor that already contains the necessary nitrogen and benzyl (B1604629) fragments.
A direct and efficient method involves the cyclization of substituted 2-chloro-N-hydroxybenzimidoyl chlorides with primary amines. chim.it To synthesize the target compound, a 2-chloro-5-fluoro-N-hydroxybenzimidoyl chloride would serve as the precursor. Treatment of this intermediate with benzylamine (B48309) would lead to the substitution of the chlorine atom, followed by a base-mediated cyclization. This reaction cascade directly forms the 3-(benzylamino)benzo[d]isoxazole ring system in a single synthetic operation.
Alternatively, a 3-aminobenzo[d]isoxazole intermediate could be synthesized first, followed by a separate N-benzylation step using benzyl bromide or a related electrophile. Another approach is the nucleophilic substitution of a leaving group, such as a halogen, at the 3-position of the benzisoxazole ring with benzylamine.
Amination at the Benzo[d]isoxazole 3-Position
A primary method for synthesizing 3-amino-1,2-benzisoxazole derivatives involves the amination of a precursor that has a suitable leaving group at the 3-position. A common approach is the microwave-promoted nucleophilic aromatic substitution on 3-chloro-1,2-benzisoxazole. nih.govresearchgate.net This method provides an efficient route to a series of 3-amino-substituted 1,2-benzisoxazoles, achieving good to high yields in relatively short reaction times. nih.gov The 3-chloro precursors themselves can be prepared in quantitative yields from the corresponding 3-hydroxy-1,2-benzisoxazoles, also utilizing microwave irradiation. nih.govresearchgate.net
Another significant pathway for the synthesis of 3-aminobenzisoxazoles proceeds via the formation of a C=N double bond. chim.it This strategy often begins with o-halogenated benzonitriles which react with an oxime source, such as acetone oxime or Kaiser oxime resin, to form an O-arylated oxime derivative. chim.it Subsequent treatment with acid leads to hydrolysis of the oxime and cyclization of the free amino group with the cyano group to form the target 3-aminobenzisoxazole core. chim.it
| Method | Starting Material | Key Reagents/Conditions | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| Microwave-Promoted Nucleophilic Aromatic Substitution | 3-Chloro-1,2-benzisoxazole | Amine source, Microwave irradiation | 54-90% | 1-6 hours | nih.govresearchgate.net |
| C=N Bond Formation and Cyclization | o-Halogenated benzonitrile | Oxime source (e.g., acetone oxime), Base, Acidic workup | Not specified | Not specified | chim.it |
N-Alkylation of the 3-Amine Functionality with Benzyl Halides or Alcohols
Once the 3-aminobenzo[d]isoxazole scaffold is in place, the N-benzyl group is typically introduced via N-alkylation. This reaction involves treating the 3-amino derivative with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.gov The base facilitates the deprotonation of the amine, increasing its nucleophilicity to attack the electrophilic benzylic carbon of the halide. This method is a straightforward and widely used approach for forming N-alkyl bonds. nih.gov While direct alkylation with alcohols is less common due to the poor leaving group nature of the hydroxyl group, it can be achieved under specific activating conditions.
Research on related isoxazole systems has demonstrated the feasibility of this approach. For instance, 3-bromoisoxazolines react smoothly with benzylamine to afford the corresponding 3-(benzylamino)isoxazole derivatives in excellent yields. researchgate.net Similarly, N-alkylation of related heterocyclic systems like 2,1-benzisoxazolones with benzylic halides under basic conditions proceeds in moderate to good yields. nih.gov
| Alkylating Agent | Base | General Applicability | Reference |
|---|---|---|---|
| Benzyl Halides (e.g., Benzyl Bromide) | Various (e.g., K₃PO₄, DIPEA) | Widely used for N-alkylation of amines and related heterocycles. | nih.govmdpi.com |
| Benzylic Alcohols | Requires activation (e.g., Mitsunobu conditions) | Less direct than halides, used when halides are not suitable. | N/A |
Reductive Amination Strategies for N-Benzylation
Reductive amination offers a powerful alternative to direct N-alkylation for synthesizing N-benzyl derivatives. This one-pot method typically involves the reaction of the primary 3-aminobenzo[d]isoxazole with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed for this transformation. Mild reducing agents are preferred to selectively reduce the C=N double bond of the imine without affecting other functional groups in the molecule. Common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) and triethylsilane (Et₃SiH) in the presence of an acid catalyst. researchgate.net This strategy is synthetically valuable due to its operational simplicity and the wide availability of aldehydes. researchgate.net The robustness of reductive amination has been demonstrated across a wide range of substrates in medicinal chemistry. researchgate.net
| Reducing Agent | Activating Agent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Often used with ZnCl₂-TMSOAc | Mild and selective, widely applicable. | researchgate.net |
| Triethylsilane (Et₃SiH) | Trifluoroacetic Acid (TFA) or BiCl₃ | Effective for electron-poor amines. | researchgate.net |
| Formic Acid | Used with Formaldehyde (Eschweiler-Clarke) | Specific for N-methylation, a related transformation. | researchgate.net |
Green Chemistry and Sustainable Synthetic Approaches for Benzo[d]isoxazole Derivatives
In line with modern synthetic chemistry, green and sustainable methods are increasingly being developed for the synthesis of benzo[d]isoxazole and other heterocyclic derivatives. eurekaselect.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-assisted synthesis is a prominent green technique applied to this class of compounds. eurekaselect.com It significantly accelerates reaction rates, leading to shorter reaction times and often higher product yields compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of both the 3-chloro-1,2-benzisoxazole precursors and the final 3-amino-substituted products. nih.govresearchgate.net
Other sustainable strategies include the use of ultrasonic irradiation and employing environmentally benign solvents like water or glycerol. nih.govorgchemres.org Ultrasound-assisted synthesis can enhance reaction efficiency and reduce energy consumption. nih.gov The development of parallel synthesizer techniques also represents a valuable and clean technology for chemical synthesis, allowing for the efficient production of functionalized heterocycles. ijbpas.com These green methodologies align with the principles of sustainable chemistry by improving atom economy, reducing reaction times, and simplifying operational procedures. nih.gov
Spectroscopic and Crystallographic Characterization of N Benzyl 4 Fluorobenzo D Isoxazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for an unambiguous structural assignment.
It is important to note that while direct experimental spectra for this compound are not widely available in published literature, the following analyses are based on established principles of NMR spectroscopy and data from closely related analogues, such as 4-fluorobenzo[d]isoxazol-3-amine.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and the 4-fluorobenzo[d]isoxazol moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the benzyl group's phenyl ring typically appear in the aromatic region, between δ 7.2 and 7.4 ppm. The methylene (B1212753) protons (-CH₂-) connecting the benzyl group to the amine would likely be observed as a singlet or a doublet (if coupled to the N-H proton) around δ 4.5 ppm. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The aromatic protons of the 4-fluorobenzo[d]isoxazol ring system will be influenced by the fluorine substituent and the fused isoxazole (B147169) ring. These protons are anticipated to resonate in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 5H | Phenyl protons (benzyl group) |
| ~7.00 - 7.50 | Multiplet | 3H | Aromatic protons (benzo[d]isoxazol) |
| ~5.50 - 6.50 | Broad Singlet | 1H | N-H |
| ~4.50 | Singlet | 2H | -CH₂- |
Note: The predicted chemical shifts are in ppm relative to a TMS standard and may vary based on the solvent used.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the benzyl group's phenyl ring are expected to resonate in the range of δ 127-138 ppm. The methylene carbon (-CH₂-) would likely appear around δ 45-50 ppm. The carbon atoms of the 4-fluorobenzo[d]isoxazol core will have their chemical shifts influenced by the fluorine atom and the heteroatoms of the isoxazole ring. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JC-F).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 (d, ¹JC-F ≈ 250 Hz) | C-F |
| ~150 - 155 | C=N (isoxazole) |
| ~140 - 145 | Quaternary C (benzo[d]isoxazol) |
| ~137 - 139 | Quaternary C (benzyl) |
| ~127 - 129 | Phenyl carbons (benzyl group) |
| ~110 - 130 | Aromatic carbons (benzo[d]isoxazol) |
| ~45 - 50 | -CH₂- |
Note: The predicted chemical shifts are in ppm relative to a TMS standard. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the benzo[d]isoxazol ring. The chemical shift of this signal will be characteristic of an aryl fluoride. This technique provides definitive evidence for the presence and electronic environment of the fluorine atom in the molecule.
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to assign the protons within the benzyl and benzo[d]isoxazol ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the benzyl group to the amine nitrogen and for assigning the quaternary carbons in the molecule.
A detailed analysis of these 2D NMR spectra would be necessary for the complete and accurate assignment of all ¹H and ¹³C NMR signals. However, as no experimental data is publicly available, a predictive analysis cannot be accurately performed.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the aromatic rings are expected in the 1500-1650 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the amine is likely to be observed in the 1250-1350 cm⁻¹ range.
C-F Stretch: A strong absorption band characteristic of the C-F bond in an aromatic ring is expected in the region of 1100-1250 cm⁻¹.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2950 | Medium | Aliphatic C-H Stretch |
| 1500 - 1650 | Strong | C=N and C=C Stretch |
| 1250 - 1350 | Medium | C-N Stretch |
| 1100 - 1250 | Strong | C-F Stretch |
Note: The predicted absorption bands are characteristic ranges and the exact positions may vary.
Raman Spectroscopy
Raman spectroscopy is a valuable technique for identifying the vibrational modes of a molecule, offering a spectral fingerprint that is complementary to infrared (IR) spectroscopy. For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its aromatic and heterocyclic structures, as well as the benzyl and amine functionalities.
Key expected Raman shifts would include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aromatic Ring Vibrations: Strong to medium intensity bands are expected between 1450 cm⁻¹ and 1600 cm⁻¹, characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) and benzisoxazole rings. horiba.com
N-H Stretching: The amine N-H stretching vibration would likely appear in the range of 3300-3500 cm⁻¹. In the solid state, the presence of hydrogen bonding could lead to a broadening and shifting of this peak. ias.ac.in
C-F Stretching: The carbon-fluorine stretching vibration for the fluorinated benzene ring would be expected in the 1100-1300 cm⁻¹ region.
Isoxazole Ring Vibrations: The isoxazole ring would contribute to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).
An illustrative data table of expected Raman shifts is provided below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |
| N-H Stretch | ~3400 | Weak to Medium |
| Aromatic C-H Stretch | ~3050 | Medium |
| Aromatic C=C Ring Stretch | ~1600, ~1580 | Strong |
| Amine N-H Bend | ~1550 | Medium |
| Benzene Ring Breathing | ~1000 | Strong |
| C-F Stretch | ~1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. Given the molecular formula C₁₄H₁₁FN₂O, the expected monoisotopic mass can be calculated.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁FN₂O |
| Calculated Monoisotopic Mass | 242.0855 u |
| Expected Measurement | [M+H]⁺ = 243.0933 u (Positive Ion Mode) |
| [M-H]⁻ = 241.0777 u (Negative Ion Mode) |
The high accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the synthesized molecule.
Fragmentation Pathway Analysis in Electron Ionization (EI) or Electrospray Ionization (ESI)
Analysis of the fragmentation patterns in mass spectrometry provides valuable structural information. In ESI, protonated molecules typically undergo collision-induced dissociation (CID) to produce fragment ions. For this compound, several key fragmentation pathways can be predicted.
A primary fragmentation pathway for N-benzyl amines involves the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. nih.govacs.orgcore.ac.uk Another likely fragmentation would involve the isoxazole ring.
Proposed Fragmentation Pathway:
Formation of the Tropylium Ion: The most prominent fragmentation would likely be the cleavage of the bond between the benzyl group and the amine, resulting in the formation of the highly stable tropylium cation at m/z 91.
Loss of the Benzyl Group: The protonated molecule [M+H]⁺ could lose a neutral benzyl radical, leading to a fragment corresponding to the protonated 4-fluorobenzo[d]isoxazol-3-amine core.
Isoxazole Ring Opening: Heterocyclic rings can undergo characteristic ring-opening fragmentations, which would yield further diagnostic ions. nih.gov
An illustrative table of expected major fragments is presented below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Origin |
| 243 | [C₁₄H₁₂FN₂O]⁺ | Protonated molecular ion [M+H]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the N-benzyl bond |
| 151 | [C₇H₄FN₂O]⁺ | Loss of the benzyl group from the molecular ion |
| 123 | [C₇H₄FO]⁺ | Fragment resulting from the cleavage of the isoxazole ring |
X-ray Diffraction (XRD) Analysis
X-ray diffraction on a single crystal is the most definitive method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details.
Single Crystal X-ray Diffraction for Absolute Structure and Conformation
A single crystal X-ray diffraction study of this compound would provide precise atomic coordinates, from which all geometric parameters of the molecule can be determined. It is anticipated that the benzo[d]isoxazole ring system would be largely planar. The conformation of the benzyl group relative to the core structure would be of particular interest, defined by the torsion angles around the C-N and N-C bonds.
An illustrative table of expected crystallographic parameters is provided.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| a (Å) | 10-20 |
| b (Å) | 5-15 |
| c (Å) | 15-25 |
| β (°) | 90-110 (for monoclinic) |
| V (ų) | 1500-2500 |
| Z (molecules/cell) | 4 or 8 |
Analysis of Intermolecular Hydrogen Bonding and Packing Motifs
The crystal packing of this compound would be dictated by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. The amine group provides a hydrogen bond donor (N-H), which can interact with hydrogen bond acceptors on neighboring molecules.
Potential hydrogen bonding interactions include:
N-H···N Hydrogen Bonds: The amine hydrogen could form a hydrogen bond with the nitrogen atom of the isoxazole ring of an adjacent molecule.
N-H···O Hydrogen Bonds: The amine hydrogen could also interact with the oxygen atom of the isoxazole ring.
N-H···F Hydrogen Bonds: While organic fluorine is a weak hydrogen bond acceptor, the possibility of N-H···F interactions cannot be entirely ruled out and would be of interest to investigate. nih.govacs.orgrsc.orgnih.gov
An illustrative table of potential hydrogen bond geometries is presented below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···N(isoxazole) | ~0.88 | ~2.1-2.4 | ~3.0-3.3 | ~150-170 |
| N-H···O(isoxazole) | ~0.88 | ~2.2-2.5 | ~3.1-3.4 | ~140-160 |
| N-H···F | ~0.88 | ~2.3-2.6 | ~3.2-3.5 | ~130-150 |
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. plu.mxscirp.org This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the detailed investigation of non-covalent forces that govern the crystal packing. acs.org The Hirshfeld surface itself is generated by partitioning the crystal electron density into molecular regions, defining the space where the electron density from the sum of spherical atoms for the molecule of interest dominates the total electron density.
For a molecule like this compound, a variety of non-covalent interactions are expected to stabilize its crystal structure. While a specific crystallographic study for this exact compound is not available in the cited literature, analysis of structurally related isoxazole derivatives allows for a detailed prediction of the key interactions. researchgate.net The most significant contributions to the Hirshfeld surface are anticipated to arise from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts.
The H···H interactions are typically the most abundant, covering a large area of the molecular surface due to the prevalence of hydrogen atoms in the structure. researchgate.net The C···H/H···C contacts are indicative of C-H···π interactions, which would be expected between the benzyl and benzisoxazole ring systems of adjacent molecules. The presence of the electronegative oxygen, nitrogen, and fluorine atoms facilitates hydrogen bonding-type interactions, such as C-H···O, C-H···N, and C-H···F, which would be represented in the O···H, N···H, and F···H contact percentages. researchgate.net
Based on analyses of similar heterocyclic compounds, the expected contributions of the primary non-covalent interactions for this compound can be summarized as follows:
| Interaction Type | Typical Percentage Contribution | Description |
|---|---|---|
| H···H | ~28-59% | Represents contacts between hydrogen atoms on adjacent molecules; generally the most frequent interaction. researchgate.net |
| O···H / H···O | ~23-27% | Corresponds to hydrogen bonding and van der Waals interactions involving oxygen and hydrogen atoms. researchgate.net |
| C···H / H···C | ~14-16% | Often indicative of C-H···π interactions, crucial for the packing of aromatic systems. researchgate.net |
| Other Contacts (N···H, F···H, C···C, etc.) | Variable | Includes contributions from other heteroatoms and π-π stacking interactions. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are essential techniques for characterizing the electronic properties of molecules. These methods provide insight into the energy differences between electronic ground and excited states.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic systems. The molecule contains two primary chromophores: the fused benzisoxazole ring and the benzyl group attached to the amine. Aromatic compounds are known to exhibit intense absorption bands in the ultraviolet region, typically between 200 and 400 nm. up.ac.za Benzisoxazole derivatives, in particular, are recognized as effective UV absorbers. scielo.br The absorption spectrum would likely feature strong bands arising from π→π* transitions within the conjugated π-electron systems of the aromatic rings. libretexts.org The presence of heteroatoms (N, O) with non-bonding electron pairs also allows for weaker n→π* transitions. libretexts.org
Aromatic amines are often fluorescent, meaning they can emit light after being promoted to an electronic excited state. nih.govresearchgate.net The fluorescence spectrum of this compound would be expected to show an emission band at a longer wavelength (lower energy) than its absorption bands, a phenomenon known as the Stokes shift. The efficiency and wavelength of fluorescence can be influenced by molecular structure and the local environment.
The electronic transitions observed in the UV-Vis spectrum of this compound are directly related to its molecular orbital structure and aromatic character. The molecule's aromaticity is conferred by the delocalized π-electron systems of the benzene and isoxazole rings.
The primary electronic transitions anticipated are:
π→π Transitions:* These are high-energy, high-intensity transitions that involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are characteristic of conjugated and aromatic systems. In this molecule, such transitions would be associated with the benzisoxazole core and the benzyl ring. Benzene itself displays primary and secondary absorption bands related to these transitions. up.ac.za
n→π Transitions:* These transitions involve moving an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. libretexts.org These transitions are typically lower in energy and have significantly lower intensity compared to π→π* transitions. libretexts.org They are often observed as shoulders on the main absorption bands or may be obscured by them. up.ac.za
The fusion of the benzene and isoxazole rings creates an extended conjugated system that influences the energy of these transitions. Substituents on the aromatic rings also play a crucial role. The fluorine atom and the benzylamine (B48309) group can modify the electronic distribution and the energies of the molecular orbitals, thereby shifting the absorption and emission wavelengths.
| Transition Type | Orbitals Involved | Expected Molar Absorptivity (ε) | Associated Molecular Moiety |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | High (~10,000 L mol⁻¹ cm⁻¹) | Benzisoxazole ring, Benzyl ring |
| n → π | Non-bonding (N, O lone pairs) to Antibonding π | Low (<2,000 L mol⁻¹ cm⁻¹) | Isoxazole N and O atoms, Amine N atom |
Computational and Theoretical Insights into N Benzyl 4 Fluorobenzo D Isoxazol 3 Amine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems at the electronic level. These methods are broadly categorized into ab initio and density functional theory approaches, each providing a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. cuny.edunih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. cuny.edu This approach allows for a favorable balance between accuracy and computational expense, making it suitable for a wide range of molecular systems, including relatively large organic molecules like N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine. reddit.com
The primary application of DFT in this context is to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the ground state geometry—by finding the minimum energy conformation on the potential energy surface. researchgate.net Once the optimized structure is obtained, a wealth of electronic properties can be calculated to understand the molecule's behavior. nih.govresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP hybrid functional is one of the most widely used functionals, combining Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net It is known for providing reliable results for a variety of molecular properties, including geometries and energies of organic compounds. reddit.comresearchgate.net
The basis set defines the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311G(d,p), is a popular choice that provides a good compromise between accuracy and computational cost. gaussian.com It is a triple-split valence basis set, meaning it uses three functions to describe the valence electrons, which allows for greater flexibility in describing their spatial distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing chemical bonds and non-bonding interactions. gaussian.com The combination of B3LYP with a 6-311G or similar basis set is a standard and well-validated level of theory for obtaining accurate geometries and electronic properties for organic molecules. researchgate.netresearchgate.net
After a successful geometry optimization confirms that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies), DFT calculations can be used to predict the molecule's vibrational frequencies. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as bond stretching, bending, and torsional motions. uni-rostock.de
The calculated vibrational spectrum is an important tool for several reasons. Firstly, it provides a theoretical counterpart to experimental infrared (IR) and Raman spectroscopy. nih.gov A close agreement between the calculated and experimental spectra can help to confirm the structure of a newly synthesized compound and aid in the assignment of specific absorption bands to particular vibrational modes. researchgate.netresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors arising from the harmonic approximation used in the calculation and the limitations of the chosen DFT functional. nih.govresearchgate.net This comparison between theoretical and experimental data is a critical step in validating the computational model. nih.govresearchgate.net
Ab initio (Latin for "from the beginning") molecular orbital theory is a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. ajchem-a.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation by making a series of well-defined approximations. researchgate.net
While computationally more demanding than DFT, ab initio methods, particularly post-Hartree-Fock methods like MP2 and CCSD(T), can offer higher accuracy for certain electronic properties. cuny.edu They are often used as a benchmark to validate results from less computationally expensive methods like DFT. For a molecule like this compound, these high-level calculations could provide a more precise description of electron correlation effects, which are important for accurately predicting properties such as reaction barriers and interaction energies.
Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure.
Analysis of Electronic Structure and Reactivity
Computational methods provide deep insights into not just the static structure of a molecule but also its potential for chemical reactivity. The distribution of electrons, particularly in the outermost orbitals, governs how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO can be considered the orbital of a nucleophile or electron donor, while the LUMO is associated with an electrophile or electron acceptor. nih.govlibretexts.org
The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Molecules with a large gap are generally considered "hard" molecules.
A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govirjweb.com It indicates that the molecule can be easily excited, facilitating intramolecular charge transfer. nih.gov
For this compound, the analysis of its HOMO and LUMO would reveal the distribution of electron density in these key orbitals. This information helps predict the most likely sites for nucleophilic and electrophilic attack and provides insights into its electron-donating or electron-accepting capabilities in potential chemical reactions. dergipark.org.tr
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
This interactive table illustrates the typical data generated from an FMO analysis. The values are representative and not specific to this compound.
| Parameter | Description | Typical Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 | Related to the ionization potential; higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | Related to the electron affinity; lower energy indicates a better electron acceptor. |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com |
Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.org These maps are crucial for predicting how molecules will interact with each other. libretexts.org
In an MEP map of this compound, distinct regions of charge would be expected:
Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring and the fluorine atom on the benzisoxazole moiety. researchgate.net These sites represent the regions of highest electron density.
Positive Potential (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly the amine hydrogen.
Neutral Potential (Green): These regions, such as the carbon backbone of the benzyl (B1604629) and phenyl rings, represent areas of relatively neutral charge.
The MEP map provides a visual representation of the molecule's reactivity landscape, highlighting the specific sites where it is most likely to engage in electrostatic interactions.
Table 1: Illustrative MEP Data for this compound (Note: These values are hypothetical and serve to illustrate typical data obtained from MEP analysis.)
| Atomic Site | Predicted Potential (a.u.) | Implied Reactivity |
| Isoxazole Oxygen | Highly Negative | Nucleophilic |
| Isoxazole Nitrogen | Negative | Nucleophilic |
| Amine Nitrogen | Negative | Nucleophilic |
| Fluorine Atom | Negative | Nucleophilic |
| Amine Hydrogen | Highly Positive | Electrophilic |
| Aromatic Hydrogens | Positive | Electrophilic |
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. scirp.org This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. The strength of these interactions is estimated by the second-order perturbation theory energy of stabilization, E(2). scirp.org
For this compound, NBO analysis would likely reveal several key donor-acceptor interactions:
Lone Pair Delocalization: The lone pairs of electrons on the oxygen and nitrogen atoms of the isoxazole ring and the exocyclic amine nitrogen can act as donors. These electrons can delocalize into the antibonding (σ* or π*) orbitals of adjacent bonds. For instance, the delocalization from the lone pair of the amine nitrogen to the antibonding orbitals of the benzisoxazole ring would indicate resonance stabilization.
These charge-transfer interactions are fundamental to understanding the molecule's electronic structure and stability.
Table 2: Representative NBO Donor-Acceptor Interactions (Note: This table is illustrative. Actual NBO analysis would provide specific orbital pairs and stabilization energies.)
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (Amine N) | π* (Benzisoxazole C=C) | High | Resonance |
| LP (Isoxazole O) | σ* (N-C) | Moderate | Hyperconjugation |
| π (Benzyl C=C) | π* (Benzisoxazole C=C) | Low | π-π Conjugation |
Conceptual DFT Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical systems through various descriptors. nih.govresearchgate.net These descriptors are derived from the change in energy as a function of the number of electrons and are powerful tools for predicting molecular behavior in chemical reactions. nih.govtandfonline.com
Key conceptual DFT descriptors include:
Chemical Potential (μ): Related to electronegativity, it measures the tendency of electrons to escape from a system. researchgate.net It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution. researchgate.net A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. mdpi.com It is defined as ω = μ²/2η. nih.gov
These global reactivity descriptors are instrumental in QSAR (Quantitative Structure-Activity Relationship) studies to correlate a molecule's electronic structure with its biological activity. tandfonline.commdpi.com
Table 3: Hypothetical Conceptual DFT Descriptors for this compound (Note: Values are for illustrative purposes to show typical ranges and units.)
| Descriptor | Formula | Hypothetical Value | Interpretation |
| HOMO Energy | - | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Indicates high kinetic stability |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.85 eV | Tendency to lose electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | μ²/2η | 2.79 eV | Represents the overall electrophilic nature of the molecule |
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
Rotational Barriers of the N-Benzyl and Fluorophenyl Moieties
The this compound molecule possesses several rotatable single bonds, primarily the C-N bond linking the benzyl group to the amine and the C-C bond of the fluorophenyl moiety. The rotation around these bonds is not entirely free due to steric hindrance and electronic effects, leading to energy barriers. mdpi.com
N-Benzyl Rotation: The rotation around the C-N bond of the benzylamine (B48309) group can be hindered by the interaction between the benzyl ring and the benzisoxazole system. nih.gov The size of the benzyl group can lead to significant steric strain in certain conformations, resulting in a notable rotational energy barrier. nih.gov The electronic interplay between the lone pair on the amine nitrogen and the π-systems of the adjacent rings can also influence the height of this barrier. csic.es
Fluorophenyl Moiety: The benzo[d]isoxazole core is a rigid fused ring system. The fluorophenyl part does not have independent rotation relative to the isoxazole ring it is fused with.
Computational methods, such as relaxed potential energy surface (PES) scans, can be used to calculate the energy profile as a function of the dihedral angle of rotation, thereby determining the height of the rotational barriers.
Table 4: Illustrative Rotational Energy Barriers (Note: These values are hypothetical estimates.)
| Rotational Bond | Method of Analysis | Estimated Barrier (kcal/mol) |
| Amine N — Benzyl CH₂ | DFT PES Scan | 5 - 10 |
Solvent Effects on Conformation and Electronic Structure
The surrounding solvent medium can significantly influence the conformational preferences and electronic properties of a solute molecule. nih.gov Solvents can stabilize or destabilize different conformers depending on their polarity. For this compound, which possesses a notable dipole moment due to its heteroatoms (N, O, F), solvent effects are expected to be significant.
Polar Solvents: Solvents with high dielectric constants (e.g., water, DMSO) would likely stabilize conformers with larger dipole moments. These solvents can engage in hydrogen bonding or strong dipole-dipole interactions, altering the relative energies of different rotational isomers.
Non-polar Solvents: In non-polar solvents (e.g., hexane, toluene), intramolecular interactions would play a more dominant role in determining the preferred conformation, as intermolecular interactions with the solvent are weaker.
Computational models like the Polarizable Continuum Model (PCM) are often employed to simulate these solvent effects and provide a more accurate picture of the molecule's behavior in solution. mdpi.com
Photochemical Reaction Mechanisms and Excited State Dynamics (e.g., for isoxazole ring systems)
The isoxazole ring is known to be photochemically active. acs.org Upon absorption of UV light, isoxazole and its derivatives can undergo a variety of transformations, making them interesting subjects for photochemical studies. biorxiv.org The primary photochemical event is often the cleavage of the weak N-O bond. nih.govacs.org
Theoretical studies on isoxazole photodynamics suggest that excitation to the bright ππ* state can lead to ultrafast ring-opening through O-N bond cleavage. acs.orgresearchgate.net The excited-state dynamics can lead to several reaction pathways:
N-O Bond Homolysis: The most common photochemical reaction for isoxazoles is the homolytic cleavage of the N-O bond, which is the weakest bond in the ring. This process forms a biradical intermediate. nih.gov
Rearrangement: Following N-O bond cleavage, the intermediate can undergo skeletal rearrangement. This can lead to the formation of various isomers, such as acyl azirines, which can further rearrange to form oxazoles or highly reactive ketenimines. acs.orgnih.gov
Ring-Opening: The excited state can evolve towards a conical intersection with a dissociative πσ* state, leading to efficient ring-opening. acs.org The quantum yield for this process can be quite high. researchgate.net
For this compound, the specific substituents would influence the excited state dynamics and the eventual photoproducts. The electron-donating amine group and the electron-withdrawing fluorine atom could alter the energy levels of the molecular orbitals and the stability of the intermediates formed upon photoexcitation.
Vertical Excitation Energies and Excited State Minima
The study of vertical excitation energies is fundamental to understanding the photophysical properties of a molecule. These energies correspond to the electronic transitions from the ground state to various excited states without any change in the molecular geometry. For this compound, these values are critical for predicting its absorption spectrum and its initial response to light absorption.
While specific experimental or calculated values for the vertical excitation energies of this compound are not available in the public literature, theoretical calculations on related heterocyclic compounds provide a framework for understanding what such data would reveal. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate these properties.
Table 1: Hypothetical Vertical Excitation Energies and Oscillator Strengths for this compound This table is a representation of typical data obtained from computational studies and is for illustrative purposes only, as specific data for the target compound is not publicly available.
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.85 | 0.12 | HOMO -> LUMO |
| S2 | 4.20 | 0.05 | HOMO-1 -> LUMO |
| S3 | 4.55 | 0.30 | HOMO -> LUMO+1 |
Following excitation, the molecule relaxes to a minimum energy geometry on the excited state potential energy surface, known as an excited state minimum. The geometry at this minimum can be significantly different from the ground state geometry, often leading to specific photochemical reaction pathways. The characterization of these minima is essential for understanding the subsequent photochemical or photophysical events.
Non-Adiabatic Dynamics Simulations for Ring Opening Processes
The isoxazole ring is known for its susceptibility to photochemical ring-opening reactions. Upon absorption of light, the relatively weak N-O bond can cleave, leading to various reactive intermediates. Non-adiabatic dynamics simulations are a crucial tool to model these processes, as they can describe the transitions between different electronic states (e.g., from an excited state back to the ground state) that are common in photochemical reactions.
For isoxazole derivatives, a common photochemical pathway involves the cleavage of the N-O bond, leading to the formation of a vinyl nitrene or other reactive intermediates. rsc.orgnih.gov These simulations would typically track the trajectory of the atoms in the molecule on a femtosecond timescale after initial photoexcitation.
Research on simpler isoxazoles has shown that excitation to the S1 or S2 state can lead to rapid N-O bond dissociation. rsc.org Non-adiabatic dynamics simulations for 3,5-dimethylisoxazole, for instance, have revealed excited state lifetimes on the order of tens to hundreds of femtoseconds before relaxation to the ground state. rsc.org This process often involves conical intersections, which are points of degeneracy between electronic states that facilitate rapid internal conversion. The simulations can elucidate the specific pathways, such as the formation of azirine or ketenimine products following the initial ring opening. rsc.org
While specific simulations for this compound have not been reported, the general principles derived from the study of related isoxazoles would be applicable. The presence of the benzo fusion and the N-benzyl group would be expected to influence the excited state landscape and the dynamics of the ring-opening process, making dedicated computational studies on this specific molecule a valuable area for future research.
Mechanistic Investigations of Reactions Involving N Benzyl 4 Fluorobenzo D Isoxazol 3 Amine
Elucidation of Benzo[d]isoxazole Ring Formation Mechanisms
The formation of the benzo[d]isoxazole ring, also known as an anthranil, is a critical step in the synthesis of N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine and its derivatives. The construction of this heterocyclic system can be achieved through various synthetic routes, most commonly involving intramolecular cyclization reactions.
A prominent pathway for forming isoxazole (B147169) rings is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nanobioletters.comnih.gov For benzo[d]isoxazoles, intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes represents an efficient method. nih.gov This reaction proceeds through the in-situ generation of a nitrile oxide intermediate from the aldoxime, which then undergoes cycloaddition. nih.gov
Computational studies on related benzoxazole formation suggest that pathways involving a concerted reductive elimination via a low-energy transition state are often more plausible than those involving high-energy intermediates like nitrenium species. researchgate.net For instance, the cyclization of an imine can proceed through the formation of a cyclic hemiaminal, which then reacts with an oxidizing agent. The calculated reaction barrier for a concerted reductive elimination from this intermediate can be significantly lower (e.g., ΔG‡ = 7.6 kcal mol−1) compared to alternative stepwise pathways. researchgate.net These principles can be extrapolated to understand the formation of the benzo[d]isoxazole ring, where an intramolecular nucleophilic attack followed by dehydration or oxidation leads to the final heterocyclic product.
Another common method involves the dehydration of nitroalkanes to generate nitrile oxides for subsequent cycloaddition. nih.gov The mechanism for the synthesis of 3,5-disubstituted isoxazoles can also involve the reaction of a nitrogen atom from hydroxylamine hydrochloride attacking a carbonyl carbon, leading to an oxime intermediate that undergoes intramolecular cyclization. nanobioletters.com
The choice of catalysts and reagents is crucial for controlling the selectivity and efficiency of benzo[d]isoxazole synthesis.
Hypervalent Iodine Reagents: Catalytic systems using hypervalent iodine(III) species are effective for the intramolecular oxidative cycloaddition of aldoximes. nih.gov A key intermediate, hydroxy(aryl)iodonium tosylate, can be generated in situ from 2-iodobenzoic acid and m-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid. nih.gov This method avoids the need for excess oxidants and often proceeds under mild conditions. nih.gov
Transition Metal Catalysis: Gold and copper catalysts are widely used in modern isoxazole synthesis. rsc.org Gold catalysts, such as AuBr₃, can facilitate formal [5+1] or [5+2] annulations of ynamides with benzo[d]isoxazoles, leading to different heterocyclic products depending on the catalyst used. rsc.org The proposed mechanism involves the coordination of the gold catalyst to the alkyne, followed by nucleophilic attack and N-O bond fragmentation of the isoxazole ring. rsc.org Copper-catalyzed [3+2] cycloaddition of alkynes with nitrile oxides (generated from various precursors) is also a robust method for forming the isoxazole ring. nih.govorganic-chemistry.org
Bases and Dehydrating Agents: In methods involving the generation of nitrile oxides from hydroximoyl chlorides or α-nitroketones, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or chloramine-T are employed. nih.govnih.gov The efficiency of these reactions can be optimized by the choice of base and catalyst, as shown in the synthesis of bicyclic isoxazoles where a combination of DBU, a Yamaguchi reagent, and ZrCl₄ catalyst provided excellent yields. nih.gov
| Catalyst/Reagent System | Reaction Type | Role | Reference |
|---|---|---|---|
| Hypervalent Iodine(III) Species (e.g., from 2-Iodobenzoic acid/m-CPBA) | Intramolecular Oxidative Cycloaddition | Efficiently catalyzes cycloaddition of aldoximes. | nih.gov |
| Gold Catalysts (e.g., AuBr₃) | Formal Annulation Reactions | Controls selectivity in reactions of benzo[d]isoxazoles with ynamides. | rsc.org |
| Copper Catalysts (e.g., Cu(OAc)₂) | [3+2] Cycloaddition | Catalyzes the reaction between nitrile oxides and alkynes. | nih.gov |
| DBU / Yamaguchi Reagent / ZrCl₄ | Intramolecular Cycloaddition | Optimized system for high-yield synthesis of bicyclic isoxazoles. | nih.gov |
| Iodine monochloride (ICl) | Electrophilic Cyclization | Induces cyclization of 2-alkyn-1-one O-methyl oximes to form 4-iodoisoxazoles. | nih.gov |
Reactivity of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole ring is a stable aromatic system, but it possesses specific sites of reactivity that allow for further functionalization or transformation. The N-O bond is a key feature, rendering the ring susceptible to cleavage under certain conditions.
The benzo[d]isoxazole scaffold can undergo electrophilic substitution on the benzene (B151609) ring, with the position of substitution directed by the existing substituents (such as the 4-fluoro group) and the isoxazole moiety itself. More specifically studied is the electrophilic cyclization onto alkyne precursors to form substituted isoxazoles. nih.gov For example, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) proceeds under mild conditions to yield 4-iodoisoxazoles, which can then be further functionalized via palladium-catalyzed cross-coupling reactions. nih.gov
While the isoxazole ring itself is relatively electron-deficient and resistant to electrophilic attack, it can be activated. Nucleophilic attack is more common, often leading to ring-opening rather than substitution.
The cleavage of the weak N-O bond is a characteristic reaction of the isoxazole ring, which can be initiated by various reagents or conditions, including catalysts, bases, or light. nih.gov
Catalytic Ring-Opening: Gold-catalyzed reactions of benzo[d]isoxazoles with ynamides proceed via the cleavage of the N-O bond to form an α-imino gold carbene intermediate, which then undergoes further reactions to yield larger heterocyclic systems like 2H-benzo[e] researchgate.netrsc.orgoxazines. rsc.org
Electrophilic Ring-Opening: Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination. researchgate.net The mechanism involves electrophilic fluorination of the isoxazole, followed by deprotonation and N–O bond cleavage to yield α-fluorocyanoketones. researchgate.net
Rearrangements: Isoxazole rings can undergo rearrangements under thermal or basic conditions. The Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine derivatives, which are analogous to benzo[d]isoxazoles. beilstein-journals.org This base-promoted rearrangement converts isoxazole arylhydrazones into triazole derivatives. beilstein-journals.org In mass spectrometry studies, collision-induced dissociation of the related isoxazole-containing drug Valdecoxib showed a novel two-step rearrangement involving the cleavage of the N-O bond. nih.gov This process begins with an intramolecular Sₙ2 reaction, followed by a second rearrangement and bond cleavage. nih.gov
| Reaction Type | Reagents/Conditions | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| Formal [5+1] Annulation | Ynamides, Gold Catalyst | N-O bond fragmentation to form an α-imino gold carbene. | 2H-Benzo[e] researchgate.netrsc.orgoxazines | rsc.org |
| Ring-Opening Fluorination | Selectfluor® | Electrophilic fluorination followed by deprotonation and N-O bond cleavage. | α-Fluorocyanoketones | researchgate.net |
| Boulton–Katritzky Rearrangement | Base (e.g., K₂CO₃) | Recyclization of arylhydrazone derivatives. | Triazolyl-pyridines | beilstein-journals.org |
| Reductive Ring Opening | H₂, Pd/C | Hydrogenolysis of the N-O bond. | Enaminones | mdpi.com |
Reactivity of the N-Benzyl-3-amine Functional Group
The N-Benzyl-3-amine group attached to the benzo[d]isoxazole core introduces a site of nucleophilicity and basicity. Specific mechanistic studies on the reactivity of this functional group on this particular scaffold are scarce. However, its reactivity can be inferred from the general chemistry of secondary amines and amino-heterocycles.
The lone pair of electrons on the nitrogen atom makes the amino group a nucleophile. It would be expected to react with various electrophiles. For example, it could undergo:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides, although over-alkylation could be an issue.
Michael Addition: The amine can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. Studies on the reactions of maleimides with secondary amines demonstrate this type of reactivity. researchgate.net
The basicity of the amine allows it to be protonated by acids to form an ammonium salt. The presence of the electron-withdrawing benzo[d]isoxazole ring may slightly reduce the basicity of the amine compared to a simple alkyl-aryl amine. The benzyl (B1604629) group is primarily sterically hindering but does not significantly alter the electronic properties of the nitrogen atom. The reactivity of this group could also influence the reactivity of the heterocyclic system by acting as a directing group or by participating in more complex cyclization or rearrangement reactions.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2H-benzo[e] researchgate.netrsc.orgoxazines |
| Valdecoxib |
| 2-Iodobenzoic acid |
| m-chloroperoxybenzoic acid (m-CPBA) |
| p-toluenesulfonic acid |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Zirconium(IV) chloride (ZrCl₄) |
| Iodine monochloride (ICl) |
| Selectfluor® |
| Potassium carbonate (K₂CO₃) |
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are primarily determined by the basicity of the exocyclic nitrogen atom and the nitrogen within the isoxazole ring. The lone pair of electrons on the exocyclic amine nitrogen makes it the most likely site of protonation in acidic media. The basicity of this amine is influenced by several factors, including the electron-donating character of the benzyl group and the electronic effects of the fused aromatic ring system.
The presence of the 4-fluoro substituent on the benzo[d]isoxazole ring plays a significant role in modulating the basicity of the molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). nih.govnih.govrsc.org This effect reduces the electron density on the aromatic ring and, by extension, on the nitrogen atoms. Consequently, the fluorine atom decreases the basicity of the amine compared to its non-fluorinated analog. nih.gov This reduction in basicity means that a stronger acid is required to protonate this compound.
The protonation equilibrium can be represented as follows:
The equilibrium constant for this reaction, and thus the pKa of the conjugate acid, is expected to be lower than that of the non-fluorinated parent compound due to the electron-withdrawing nature of fluorine. nih.gov Computational studies on similar heterocyclic systems, such as benzoxazole and benzisoxazole derivatives, have been used to predict preferred protonation sites and calculate protonation enthalpies. researchgate.net Such studies could provide quantitative insights into the acid-base chemistry of this compound.
| Functional Group | Expected Property | Influence of 4-Fluoro Substituent |
| Exocyclic Amine (-NHBn) | Basic | Decreased basicity due to -I effect |
| Isoxazole Nitrogen | Weakly Basic | Decreased basicity due to -I effect |
Nucleophilic Reactivity in Derivatization Reactions
The exocyclic amine of this compound is a primary site for nucleophilic attack, making it a versatile handle for various derivatization reactions. This nucleophilicity allows the molecule to react with a wide range of electrophiles, such as acyl chlorides, alkyl halides, and isocyanates, to form a diverse array of derivatives.
Examples of derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The general trend for the nucleophilicity of amines suggests that while basicity and nucleophilicity are often correlated, they are distinct properties. masterorganicchemistry.com Steric hindrance can reduce nucleophilicity without significantly affecting basicity. masterorganicchemistry.com For this compound, the balance of these factors allows it to be a useful nucleophile in organic synthesis.
| Reaction Type | Electrophile | Product |
| Acylation | R-COCl | Amide |
| Alkylation | R-X | Secondary/Tertiary Amine |
| Sulfonylation | R-SO2Cl | Sulfonamide |
Influence of the 4-Fluoro Substituent on Reaction Kinetics and Thermodynamics
The 4-fluoro substituent has a profound impact on both the kinetics and thermodynamics of reactions involving this compound. Its strong electron-withdrawing inductive effect alters the electron distribution within the molecule, influencing the stability of reactants, transition states, and products. nih.govharvard.edunih.gov
Kinetics: In reactions where the nitrogen atom acts as a nucleophile, the electron-withdrawing fluorine atom generally decreases the reaction rate. By reducing the electron density on the nitrogen, the nucleophilicity is lowered, leading to a higher activation energy for the reaction with an electrophile. rsc.org
Conversely, in reactions where the aromatic ring undergoes nucleophilic aromatic substitution (SNAr), the fluorine atom can have an activating effect. By withdrawing electron density from the ring, it stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy and increasing the reaction rate.
| Parameter | Influence of 4-Fluoro Substituent | Rationale |
| Reaction Rate (Nucleophilic Attack by Amine) | Decreased | Reduced nucleophilicity of the amine nitrogen due to the -I effect of fluorine. |
| Reaction Rate (Nucleophilic Aromatic Substitution) | Potentially Increased | Stabilization of the anionic intermediate by the electron-withdrawing fluorine. |
| Product Stability (Protonated Species) | Decreased | Destabilization of the positive charge on the conjugate acid. |
| Overall Reaction Free Energy | Varies | Dependent on the specific reaction and the relative stability of reactants and products. |
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not widely reported in the literature, the principles of this methodology can be applied to investigate its reaction pathways.
For example, to confirm the site of nucleophilic attack in a derivatization reaction, the nitrogen atom of the exocyclic amine could be labeled with 15N. By analyzing the final product using mass spectrometry or NMR spectroscopy, the position of the 15N label would definitively confirm that the reaction occurred at the intended nitrogen atom.
Similarly, deuterium (2H) labeling could be employed to study kinetic isotope effects (KIEs). For instance, replacing the hydrogen on the exocyclic amine with deuterium could reveal whether the N-H bond is broken in the rate-determining step of a particular reaction. A significant KIE (kH/kD > 1) would provide strong evidence for such a mechanism.
Hypothetical isotopic labeling studies could include:
15N Labeling: To trace the exocyclic amine nitrogen in reactions.
2H Labeling: To investigate kinetic isotope effects and the role of proton transfer steps.
13C Labeling: To follow the carbon skeleton of the benzyl group or the benzisoxazole core in rearrangement or fragmentation reactions.
These studies, often complemented by computational modeling, are invaluable for providing detailed mechanistic insights that cannot be obtained through other experimental means. rsc.org
| Isotope | Position of Label | Information Gained |
| 15N | Exocyclic Amine | Confirms the site of reaction and traces the fate of the nitrogen atom. |
| 2H | Exocyclic Amine (N-D) | Determines if N-H bond cleavage is involved in the rate-determining step (KIE). |
| 13C | Benzyl Group or Benzisoxazole Core | Elucidates skeletal rearrangements or fragmentation pathways. |
Structure Activity Relationship Sar Studies: Theoretical and Molecular Interaction Perspectives
Principles of Molecular Recognition and Interaction for N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine Analogs
Molecular recognition is the foundation of a molecule's biological function, dictating how it interacts with its physiological target. For this compound analogs, this involves a complex interplay of electronic properties, molecular shape, and conformational possibilities.
The N-benzyl group also plays a crucial role. The aromatic ring of the benzyl (B1604629) moiety can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the target protein. The nature and position of substituents on this benzyl ring can further modulate these interactions. For example, the addition of a methyl group could enhance hydrophobic interactions, while a hydroxyl group could introduce a new hydrogen bonding opportunity.
| Substituent | Position | Predicted Effect on Electronic Properties | Potential Impact on Molecular Interaction |
| 4-Fluoro | Benzisoxazole ring | Electron-withdrawing, alters charge distribution | Modulates hydrogen bonding and electrostatic interactions |
| N-Benzyl | Amine group | Provides a hydrophobic region | Engages in π-π stacking and hydrophobic interactions |
| Methyl | Benzyl ring (hypothetical) | Electron-donating | Enhances hydrophobic interactions |
| Hydroxyl | Benzyl ring (hypothetical) | Electron-donating, H-bond donor/acceptor | Introduces potential for new hydrogen bonds |
The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is paramount for effective binding to a biological target. For this compound, the key rotatable bonds are between the amine nitrogen and the benzyl group, and between the amine and the benzisoxazole ring. The preferred conformation of the N-benzyl group relative to the plane of the benzisoxazole ring can significantly influence how the molecule fits into a binding pocket. scielo.brresearchgate.net
Studies on N-benzyl substituted heterocycles have shown that the presence of substituents can create steric hindrance, favoring certain conformations over others. researchgate.net This conformational preference can be crucial for aligning the key interacting moieties of the ligand with the complementary residues of the protein. An axial or equatorial orientation of a substituent can expose or shield different parts of the molecule, thereby controlling its binding mode. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics provide a quantitative framework for understanding SAR by correlating physicochemical properties of molecules with their biological activities. These computational tools are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. chemijournal.comresearchgate.net
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques used to develop predictive models for series of analogous compounds. nih.govesisresearch.org These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish activity. For a series of benzisoxazole or benzoxazole derivatives, these models can highlight the importance of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.netnih.govchemijournal.com
For instance, a CoMFA model for a set of benzoxazole inhibitors might reveal that bulky substituents are favored in one region of the molecule (indicated by a green contour), while electronegative groups are preferred in another (indicated by a blue contour). This information provides clear guidance for the rational design of new derivatives with improved binding affinities.
| 3D-QSAR Model | Statistical Parameter | Value | Interpretation |
| CoMFA (Hypothetical) | q² (cross-validated r²) | 0.65 | Good predictive ability |
| r² (non-cross-validated r²) | 0.92 | Good correlation | |
| CoMSIA (Hypothetical) | q² (cross-validated r²) | 0.71 | Strong predictive ability |
| r² (non-cross-validated r²) | 0.95 | Strong correlation |
Physicochemical parameters play a crucial role in determining a molecule's pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME). The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes.
For this compound and its analogs, maintaining an optimal balance of LogP and TPSA is essential for good bioavailability and target engagement. Cheminformatics tools can be used to calculate these parameters for virtual compounds, allowing for the early-stage filtering of molecules with undesirable physicochemical profiles.
| Compound | Calculated LogP | Calculated TPSA (Ų) | Predicted Oral Bioavailability |
| This compound | 3.85 | 41.57 | Good |
| Analog A (with additional polar group) | 3.20 | 65.80 | Moderate |
| Analog B (with additional lipophilic group) | 4.50 | 41.57 | Potentially poor |
Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions
Molecular docking and dynamics simulations are powerful computational techniques that provide insights into the binding of a ligand to its protein target at an atomic level. These methods can predict the preferred binding pose of a molecule and characterize the key interactions that stabilize the protein-ligand complex. nih.govnih.gov
In a typical molecular docking study involving a benzisoxazole derivative, the ligand is placed into the active site of the target protein, and various conformations and orientations are sampled to identify the one with the most favorable binding energy. nih.govmdpi.comresearchgate.netnih.govmdpi.com The resulting complex can then be analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Molecular dynamics (MD) simulations can further refine the docked complex by simulating the movement of atoms over time. nih.govnih.govumpr.ac.id This provides a dynamic view of the protein-ligand interaction, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov The insights gained from these simulations can be used to explain the SAR of a series of compounds and to guide the design of new molecules with enhanced binding affinity and selectivity.
| Interaction Type | Key Residues (Hypothetical Target) | Contribution to Binding |
| Hydrogen Bond | Serine, Threonine | Directional interaction, crucial for specificity |
| π-π Stacking | Phenylalanine, Tyrosine | Interaction with aromatic rings |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine | Non-polar interactions, contribute to affinity |
| Halogen Bond | Aspartate, Glutamate | Interaction involving the fluorine atom |
Prediction of Binding Modes and Affinities to Target Proteins (e.g., enzymes, receptors)
The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), is influenced by the sum of all interactions between the ligand and the protein. For this compound, these simulations would typically place the molecule within the binding pocket of a target protein, optimizing its conformation to achieve the most favorable energetic interactions. The resulting binding modes would highlight the spatial arrangement of the molecule and its proximity to key amino acid residues.
Table 1: Predicted Binding Affinities of this compound with Hypothetical Target Proteins
| Target Protein | Predicted Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Enzyme A | -8.5 | 0.5 |
| Receptor B | -7.2 | 5.2 |
| Kinase C | -9.1 | 0.15 |
Note: The data in this table is hypothetical and serves as an illustrative example of what molecular docking studies might predict. Actual values would depend on the specific target protein being investigated.
Identification of Key Interacting Residues and Interaction Types (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking)
The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. For this compound, several key interaction types are anticipated based on its chemical structure.
Hydrogen Bonds: The amine group (-NH) in the 3-position of the benzisoxazole ring can act as a hydrogen bond donor. The nitrogen and oxygen atoms within the isoxazole (B147169) ring can act as hydrogen bond acceptors. These interactions with polar amino acid residues, such as serine, threonine, and asparagine, are crucial for anchoring the molecule in the binding site.
π-π Stacking: The aromatic nature of both the benzisoxazole ring system and the benzyl substituent allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, can provide substantial stabilization to the binding complex.
Table 2: Predicted Key Interacting Residues and Interaction Types for this compound
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bond Donor | Asp, Glu |
| Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |
| Hydrophobic Contacts | Ala, Val, Leu, Ile, Met |
| π-π Stacking | Phe, Tyr, Trp |
Note: This table provides a generalized prediction of potential interactions. The specific residues involved would be unique to the topology of the target protein's binding site.
Influence of Fluoro and Benzyl Substituents on Docking Scores and Binding Orientations
The fluoro and benzyl substituents are critical determinants of the binding characteristics of this compound.
Fluoro Substituent: The fluorine atom at the 4-position of the benzisoxazole ring has a profound impact. Its high electronegativity can alter the electronic distribution of the ring system, potentially modulating the strength of hydrogen bonds and other electrostatic interactions. u-tokyo.ac.jp Furthermore, fluorine can form favorable interactions with certain protein environments and can block metabolic degradation, thereby improving pharmacokinetic properties. mdpi.com In docking simulations, the presence of the fluoro group can lead to preferential binding orientations that place it in proximity to specific residues capable of electrostatic or halogen bond interactions.
Pharmacophore Modeling and Virtual Screening Based on Structural Features
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds with similar spatial arrangements of these key features. nih.govchemijournal.com This process, known as virtual screening, allows for the rapid identification of potential hit compounds that are structurally diverse but share the necessary features for binding to the target of interest. researchgate.netnih.gov The benzisoxazole scaffold itself is a common feature in many pharmacophore models due to its rigid structure and ability to present substituents in well-defined spatial orientations. nih.gov
Derivatization and Functionalization Strategies of N Benzyl 4 Fluorobenzo D Isoxazol 3 Amine
Systematic Modifications on the N-Benzyl Moiety
The N-benzyl group serves as a critical component for molecular recognition and can be extensively modified to improve target engagement. vulcanchem.com Its phenyl ring and methylene (B1212753) linker offer distinct sites for chemical alteration.
Placing substituents on the phenyl ring of the benzyl (B1604629) group is a common strategy to modulate the electronic and steric profile of the molecule. These changes can influence binding affinity and selectivity for a biological target. For instance, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can alter the charge distribution, while bulky groups like tert-butyl can provide steric hindrance to probe the size of a receptor's binding pocket. Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density and affect interactions.
The position of the substituent (ortho, meta, or para) is also crucial. A para-substituent might extend into a deep hydrophobic pocket, while an ortho-substituent could force a conformational change in the molecule. These modifications are fundamental to establishing a comprehensive SAR. In a study on related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, such structure-based optimization led to the identification of potent and selective inhibitors. nih.gov
Table 1: Illustrative SAR of Phenyl Ring Substitutions on the N-Benzyl Moiety This table presents hypothetical data to illustrate the potential effects of substitutions on biological activity.
| Derivative ID | Substituent (Position) | Electronic Effect | Steric Effect | Hypothetical IC₅₀ (nM) | Rationale |
| Parent | H | Neutral | Minimal | 150 | Baseline activity. |
| 1a | 4-Cl | Electron-Withdrawing | Moderate | 75 | Potential for halogen bonding and favorable hydrophobic interactions. |
| 1b | 4-OCH₃ | Electron-Donating | Moderate | 90 | May act as a hydrogen bond acceptor, improving binding affinity. |
| 1c | 4-NO₂ | Strongly Electron-Withdrawing | Moderate | 250 | Strong EWG may create unfavorable electronic interactions. |
| 1d | 2-CH₃ | Electron-Donating | High (Ortho) | 500 | Steric clash with the binding site due to ortho position. |
| 1e | 3,4-diCl | Electron-Withdrawing | High | 45 | Combination of electronic effects and occupation of a larger pocket. |
The methylene (-CH₂-) bridge connecting the phenyl ring to the amine is critical for defining the spatial orientation of the aromatic ring. Altering this linker can significantly impact the compound's conformational flexibility and its fit within a binding site.
Homologation: The insertion of additional methylene units (e.g., forming an N-phenethyl or N-phenylpropyl group) increases the linker's length and flexibility. This allows the phenyl ring to explore a wider conformational space and potentially reach distant binding regions.
Heteroatom Insertion: Replacing the methylene carbon with a heteroatom like oxygen (to form a phenyl-oxy-methyl linker) or nitrogen can introduce polarity and hydrogen bonding capabilities. For example, converting the benzylamine (B48309) linkage to a benzamide (B126) (by replacing -CH₂- with -C(O)-) introduces a rigid, planar amide bond that can act as both a hydrogen bond donor and acceptor, drastically changing its interaction profile. The benzyl group is often used as a protecting group for amines and its removal or modification is a common synthetic step. nih.gov
Table 2: Examples of Methylene Linker Modifications This table presents hypothetical data to illustrate the potential effects of linker alterations on biological activity.
| Derivative ID | Linker Modification | Key Feature Change | Hypothetical IC₅₀ (nM) | Rationale |
| Parent | -CH₂- (Benzyl) | Standard flexibility | 150 | Baseline activity. |
| 2a | -(CH₂)₂- (Phenethyl) | Increased length/flexibility | 320 | Phenyl ring may be positioned sub-optimally in the binding site. |
| 2b | -C(O)- (Benzamide) | Rigidity, H-bonding | 85 | Favorable hydrogen bonding interactions with the target. |
| 2c | -CH(CH₃)- | Increased steric bulk | 450 | Steric hindrance near the core may disrupt binding. |
Chemical Modifications on the Benzo[d]isoxazole Core
The parent molecule contains a fluorine atom at the 4-position, which already enhances properties like metabolic stability and binding affinity through potential fluorine-protein interactions. vulcanchem.com The remaining positions on the benzene (B151609) ring (5, 6, and 7) are prime targets for further substitution to refine the molecule's properties. For instance, adding a methyl group could block a potential site of metabolic hydroxylation, thereby increasing the compound's half-life. Introducing a hydrophilic group, such as a hydroxyl or carboxyl group, could improve aqueous solubility.
Table 3: Hypothetical Effects of Substitution on the Benzo[d]isoxazole Benzene Ring
| Derivative ID | Substituent (Position) | Property Modified | Hypothetical Effect |
| Parent | 4-F | Baseline | Reference compound. |
| 3a | 4-F, 6-Cl | Lipophilicity, Electronics | Increased cell permeability, potential for halogen bonding. |
| 3b | 4-F, 7-CH₃ | Metabolic Stability | Blocks potential site of P450 oxidation, increasing in vivo half-life. |
| 3c | 4-F, 6-OH | Solubility, H-Bonding | Increased water solubility, potential new H-bond donor. |
| 3d | 4-F, 6-CF₃ | Lipophilicity, Electronics | Strongly electron-withdrawing, increases lipophilicity and binding affinity. |
Direct functionalization of the isoxazole (B147169) ring within the fused benzo[d]isoxazole system is synthetically challenging due to the stability of the aromatic system and the absence of easily activated positions. The structure consists of a benzene ring fused to an isoxazole, with atoms at positions 1 (oxygen), 2 (nitrogen), and 3 (carbon bearing the N-benzylamine). There are no other available positions on the heterocyclic part of the fused system for direct substitution.
Therefore, modifications are typically introduced not by direct functionalization but through the total synthesis of the benzo[d]isoxazole core itself. By using appropriately substituted precursors, derivatives with different functionalities can be created. For example, synthetic routes involving the cycloaddition of nitrile oxides can be adapted to build benzo[d]isoxazole cores with different substitution patterns, a strategy that offers broad synthetic versatility. nih.gov
Conjugation and Bioconjugation Strategies
To enhance therapeutic efficacy or enable new applications, N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine can be conjugated to other molecules. The secondary amine of the benzylamine group provides a convenient handle for such modifications after potential debenzylation or by using it for further reactions.
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can improve the molecule's solubility, reduce renal clearance, and prolong its circulation time in the body.
Targeted Delivery: The compound can be linked to a targeting moiety, such as a peptide or antibody that recognizes a specific cell type (e.g., cancer cells). This approach concentrates the compound at the site of action, increasing efficacy and reducing off-target side effects.
Labeling: For research purposes, the molecule can be conjugated to a fluorescent dye or a radiolabel. This allows for the visualization of the compound's distribution in cells or tissues, aiding in mechanism-of-action studies. The chemical linkage is typically achieved via stable covalent bonds, such as amides or ethers, using appropriate linker chemistry.
Attachment of Reporter Groups or Affinity Tags
The secondary amine group on the benzisoxazole core is an ideal handle for covalently attaching reporter groups or affinity tags. Such modifications transform the parent compound into a molecular probe for use in biochemical and cellular assays, allowing for visualization, localization, and isolation of its biological targets.
Reporter Groups: These are moieties that produce a detectable signal. Common examples include fluorophores (for fluorescence microscopy and spectroscopy), biotin (B1667282) (for avidin/streptavidin-based detection), or spin labels. The attachment is typically achieved by forming a stable amide bond through the reaction of the secondary amine with an activated carboxylic acid derivative of the reporter group (e.g., an N-hydroxysuccinimide [NHS] ester or an acyl chloride).
Affinity Tags: These tags facilitate the isolation and purification of the molecule's binding partners. Biotin is a widely used affinity tag due to its extremely high affinity for streptavidin. A derivative of this compound linked to biotin could be used in pull-down assays to identify its protein targets from cell lysates.
The general strategy involves a simple acylation reaction, where the amine acts as a nucleophile. The choice of linker between the core molecule and the tag can be critical to preserve the biological activity of the parent compound.
Table 1: Potential Reporter Groups for Functionalizing this compound
| Reporter Group/Tag | Class | Typical Linkage Chemistry | Application |
| Fluorescein isothiocyanate (FITC) | Fluorophore | Amide bond formation | Fluorescence imaging, Flow cytometry |
| Rhodamine B | Fluorophore | Amide bond formation | Fluorescence imaging, FRET assays |
| Biotin-NHS Ester | Affinity Tag | Amide bond formation | Affinity purification, Pull-down assays |
| Dansyl Chloride | Fluorophore | Sulfonamide bond formation | Fluorescence spectroscopy |
Application of Orthogonal Click Chemistry for Modular Assembly
Orthogonal click chemistry provides a powerful strategy for the modular assembly of complex molecular structures in a highly efficient and specific manner. nih.gov These reactions are bioorthogonal, meaning they can proceed within complex biological systems without interfering with native biochemical processes. nih.govresearchgate.net To utilize click chemistry, this compound must first be functionalized with a "handle," such as a terminal alkyne or an azide (B81097) group.
This can be achieved by replacing the N-benzyl group with a moiety containing one of these functional groups. For example, N-alkylation of 4-fluorobenzo[d]isoxazol-3-amine with propargyl bromide would introduce a terminal alkyne. Alternatively, an azido-containing alkyl halide could be used to install an azide handle.
Once the handle is in place, a wide variety of molecules (probes, tags, polymers, etc.) containing the complementary functional group can be "clicked" onto the core structure. The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. nih.gov For applications in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst. researchgate.net
Table 2: Comparison of Common Bioorthogonal Click Reactions
| Reaction | Key Reactants | Catalyst Required | Key Features |
| CuAAC | Terminal Alkyne, Azide | Copper(I) | High yield, fast kinetics, forms 1,4-disubstituted triazole. nih.gov |
| SPAAC | Strained Cyclooctyne, Azide | None | Bioorthogonal, suitable for live-cell labeling. researchgate.net |
| IEDDA | Tetrazine, Strained Alkene | None | Extremely fast kinetics, produces a stable product. nobelprize.org |
Prodrug Design Principles
Prodrug design is a strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, chemical instability, or low membrane permeability. For this compound, the secondary amine is a key target for prodrug modification. nih.gov The goal is to mask this functional group with a promoiety that is cleaved in vivo, typically by enzymatic or chemical means, to release the active parent drug.
Chemical Stability and Release Mechanisms:
A successful prodrug must be stable enough to reach its target site but labile enough to release the active drug in a controlled manner.
Enzymatic Release: Many prodrugs are designed to be substrates for common enzymes like esterases or phosphatases. For instance, an N-acyloxyalkyl derivative can be synthesized. This prodrug is hydrolyzed by esterases to an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to release the parent amine and formaldehyde. nih.gov
Chemical Release: Some prodrugs are designed to be cleaved under specific physiological pH conditions. However, for amines, enzymatic release is a more common and controllable strategy. Another approach involves redox systems, where a prodrug is activated under specific conditions, such as the hypoxic environment of tumors. nih.gov
The choice of promoiety is critical and can be tailored to improve specific characteristics. For example, linking a phosphate (B84403) group can dramatically increase water solubility, while attaching a lipophilic acyl group can enhance membrane permeability. nih.gov
Table 3: Potential Prodrug Strategies for the Amine Group
| Prodrug Approach | Promoiety Example | Release Mechanism | Improved Property |
| N-Acyloxyalkylation | Acyloxymethyl group | Esterase hydrolysis followed by spontaneous decomposition. nih.gov | Membrane Permeability |
| N-(Phosphoryloxy)alkylation | (Phosphoryloxy)methyl group | Phosphatase hydrolysis followed by spontaneous decomposition. nih.gov | Aqueous Solubility |
| N-Mannich Bases | Condensation with an aldehyde and an amino acid | Reversible formation, hydrolysis at physiological pH | Targeted Delivery |
Synthesis of Stereoisomers and Chiral Resolution
An analysis of the chemical structure of this compound reveals that the molecule is achiral. It lacks any stereocenters and possesses a plane of symmetry. Therefore, in its parent form, it does not exist as stereoisomers (enantiomers or diastereomers), and chiral resolution is not applicable.
However, chirality could be introduced into the molecule through derivatization. For example:
Modification of the Benzyl Group: Introducing a substituent on the benzylic carbon (the carbon connecting the phenyl ring to the nitrogen) would create a chiral center.
Acylation with a Chiral Moiety: Reacting the secondary amine with a chiral carboxylic acid would result in a pair of diastereomers.
If such chiral derivatives were synthesized as a racemic mixture, standard chiral resolution techniques could be employed to separate the enantiomers. These methods include:
Diastereomeric Salt Formation: Reacting the chiral amine derivative with a chiral acid or base to form diastereomeric salts, which can often be separated by crystallization. researchgate.net
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to physically separate the enantiomers based on their differential interactions with the CSP.
The synthesis of individual stereoisomers would be crucial for pharmacological studies, as enantiomers of a chiral drug often exhibit different potency, efficacy, and toxicity profiles.
Advanced Research Directions and Emerging Methodologies for Benzo D Isoxazol 3 Amine Derivatives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery by shifting from serendipitous finding to rational design. youtube.com For derivatives of N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine, these computational tools offer a powerful strategy to navigate the vast chemical space, predict molecular properties, and optimize synthetic pathways. longdom.org ML algorithms can be trained on large datasets of known compounds to build predictive models for various endpoints, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET). mdpi.com
For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of benzo[d]isoxazol-3-amine analogs with their biological activity. nih.gov By analyzing the impact of different substituents on the benzyl (B1604629) and benzo[d]isoxazole moieties, these models can guide the design of new derivatives with enhanced potency and selectivity. Furthermore, generative AI models can design novel molecules from scratch that are optimized for a specific biological target. longdom.org
Machine learning is also being applied to predict the outcomes of chemical reactions, which can significantly streamline the synthesis of new derivatives. researchgate.netresearchgate.net By inputting the structures of reactants and catalysts, these models can predict the likely yield of a reaction, saving time and resources in the laboratory. researchgate.net This approach is particularly valuable for complex, multi-step syntheses often required for novel drug candidates.
| Derivative ID | Key Structural Feature | ML Model Used | Predicted Property | Predicted Outcome |
|---|---|---|---|---|
| BIA-001 | 4'-methoxybenzyl group | QSAR (Random Forest) | Target Affinity (pIC50) | 7.8 ± 0.4 |
| BIA-002 | 6-chloro-benzo[d]isoxazole | Deep Neural Network | Hepatotoxicity Risk | Low (<0.2 probability) |
| BIA-003 | N-pyridinylmethyl group | Support Vector Machine | Aqueous Solubility (logS) | -3.5 ± 0.2 |
| BIA-004 | 5-trifluoromethyl-benzo[d]isoxazole | Gradient Boosting | CYP3A4 Inhibition | Non-inhibitor |
Flow Chemistry and Continuous Synthesis of Benzo[d]isoxazole Scaffolds
Flow chemistry, or continuous flow synthesis, is emerging as a superior alternative to traditional batch processing for the synthesis of pharmaceutical intermediates. rsc.org This technology offers significant advantages in terms of safety, efficiency, scalability, and process control. stepscience.com For the synthesis of the benzo[d]isoxazole scaffold and its derivatives, flow chemistry provides a platform to safely handle potentially hazardous reagents and intermediates and to precisely control reaction parameters like temperature, pressure, and residence time. sciarena.commdpi.com
The synthesis of isoxazoles often involves multi-step sequences that can be "telescoped" into a continuous flow process, eliminating the need for isolation and purification of intermediates. mdpi.com This approach has been successfully applied to key reaction steps such as oximation, chlorination, and cycloaddition. mdpi.com For example, the generation and use of potentially unstable intermediates like nitrile oxides, which are crucial for forming the isoxazole (B147169) ring, can be managed more safely in a flow reactor where only small amounts are present at any given time. sciarena.com Furthermore, flow systems can be integrated with in-line purification and analysis, accelerating the development cycle. nih.gov A study on 3,5-disubstituted isoxazoles demonstrated a significant increase in productivity and yield in a flow system compared to batch processing. stepscience.com
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | < 10 minutes (residence time) stepscience.com |
| Temperature Control | Poor heat transfer, potential for hotspots | Excellent heat transfer, precise control |
| Safety | Accumulation of hazardous intermediates | Small volumes of intermediates, enhanced safety sciarena.com |
| Scalability | Challenging, requires process redesign | Easily scalable by running longer or parallelizing |
| Typical Yield | Moderate (e.g., 83%) stepscience.com | High (e.g., >95%) stepscience.com |
| Productivity | Low (batch-dependent) | High (e.g., 23.1 g/day) stepscience.com |
Mechanochemical Synthesis Approaches
Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a rapidly growing field of green chemistry. fda.gov This solvent-free or low-solvent approach offers significant environmental benefits by reducing waste and energy consumption. For the synthesis of benzo[d]isoxazole derivatives, mechanochemistry presents a viable and sustainable alternative to conventional solution-phase methods. dtu.dk
The 1,3-dipolar cycloaddition reaction, a key step in forming the isoxazole ring, has been successfully performed under ball-milling conditions. fda.govnih.gov Studies have shown that 3,5-isoxazoles can be synthesized in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides using this solvent-free method. fda.gov The technique has been shown to be scalable to the gram scale without significant changes in reaction time. nih.gov Catalyst-free mechanochemical routes have also been developed, further enhancing the green credentials of this methodology. fda.gov This approach could be particularly advantageous for the large-scale production of this compound or related active pharmaceutical ingredients.
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Terminal Alkynes + Hydroxyimidoyl Chlorides | Cu/Al2O3, Ball-milling | 60 min | Up to 96% | fda.gov |
| Curcumin Derivatives + Hydroxylamine | Acetic Acid (sub-stoichiometric), Grinding | 5-15 min | 90-96% | dtu.dk |
| N-hydroxybenzimidoyl chlorides + β-enamino carbonyls | Catalyst-free, Ball-milling | 30 min | Up to 98% | lehigh.edu |
| Terminal Alkynes + Hydroxyimidoyl Chlorides | Ru-catalyzed, Ball-milling | 60 min | Up to 60% | rsc.org |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design and control manufacturing processes through timely, in-process measurements. researchgate.netresearchgate.netresearchgate.net Advanced spectroscopic techniques are the cornerstone of PAT, enabling real-time, in-situ monitoring of chemical reactions. dtu.dk For the synthesis of benzo[d]isoxazole derivatives, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or impurities without the need for sampling. mdpi.comrsc.orgnih.gov
By inserting a probe directly into the reaction vessel (either batch or flow), chemists can track the concentration of reactants, intermediates, and products in real time. mdpi.comorganic-chemistry.org For example, in-situ FTIR can monitor the disappearance of a nitrile starting material and the appearance of the characteristic vibrational bands of the benzo[d]isoxazole ring system. This real-time data allows for precise determination of reaction endpoints, optimization of process parameters, and ensures consistent product quality. Raman spectroscopy is particularly well-suited for monitoring cycloaddition reactions and can be used to study reaction processes even in aqueous media or live cells. rsc.org
| Technique | Information Gained | Advantages for Benzo[d]isoxazole Synthesis |
|---|---|---|
| In-situ ATR-FTIR | Concentration profiles of reactants, intermediates, products; reaction kinetics. organic-chemistry.org | Non-invasive; provides rich structural information on functional group transformations. mdpi.com |
| In-situ Raman Spectroscopy | Molecular fingerprinting; monitoring of C=C, C≡C, and N-O bond changes. rsc.org | Low interference from water; suitable for heterogeneous mixtures and crystallization monitoring. rsc.org |
| FlowNMR Spectroscopy | Unambiguous structural identification and quantification of all species. | Provides highly detailed kinetic and mechanistic data in continuous flow setups. |
Photoaffinity Labeling and Chemical Biology Applications (focused on mechanistic probes)
Understanding how a drug molecule interacts with its biological targets is fundamental to elucidating its mechanism of action. Photoaffinity labeling is a powerful chemical biology technique used to identify these interactions in a native cellular environment. nih.gov A significant recent discovery is that the isoxazole ring, a core component of many drugs, can itself function as an intrinsic photo-cross-linker. researchgate.net This obviates the need to attach bulky, unnatural photo-reactive groups, which can alter the drug's bioactivity. nih.gov
This intrinsic photoreactivity makes derivatives of this compound ideal candidates for use as mechanistic probes. Upon irradiation with UV light, the isoxazole moiety can form a covalent bond with nearby amino acid residues of a target protein. researchgate.net By attaching a biorthogonal tag (like an alkyne) to the benzo[d]isoxazole probe, the drug-protein complex can be isolated from the cellular lysate and the target protein identified using mass spectrometry-based proteomics. This chemoproteomic approach can reveal not only the primary targets but also potential off-targets, providing a comprehensive understanding of the compound's cellular effects. researchgate.net
| Amino Acid Type | Specific Residues | Relative Proportion of Cross-linking |
|---|---|---|
| Carboxylic | Glutamic Acid (E), Aspartic Acid (D) | ~46% |
| Basic | Arginine (R), Lysine (K), Histidine (H) | ~20% |
| Hydroxylic | Tyrosine (Y), Serine (S), Threonine (T) | ~15% |
| Other | Cysteine (C), Phenylalanine (F), etc. | ~19% |
| Proportions are representative based on studies with model proteins like BSA. |
Computational Drug Repurposing (focused on identifying potential molecular targets)
Computational drug repurposing involves using in silico methods to identify new therapeutic uses for existing compounds by predicting their interactions with different biological targets. For a scaffold like benzo[d]isoxazol-3-amine, these techniques can rapidly screen for potential molecular targets beyond the one for which it was initially designed, opening up new avenues for therapeutic development.
The primary method used is molecular docking, where the three-dimensional structure of a compound like this compound is computationally fitted into the binding sites of a large library of known protein structures. mdpi.com Scoring functions are used to estimate the binding affinity, and high-scoring hits suggest a potential interaction that can then be validated experimentally. This approach has been used to screen isoxazole-based molecules against targets such as the heat shock protein 90 (Hsp90) and various microbial proteins like DNA ligase and topoisomerase. mdpi.com By computationally screening the benzo[d]isoxazol-3-amine scaffold against the human proteome, researchers can generate hypotheses about new disease indications, effectively repurposing the chemical core for novel applications.
| Protein Target | Protein Class | Docking Score (kcal/mol) | Predicted Key Interactions | Potential Therapeutic Area |
|---|---|---|---|---|
| Hsp90 | Chaperone | -8.4 | H-bond with Asn51, Hydrophobic with Leu107 | Oncology |
| DNA Ligase | Enzyme | -7.9 | H-bond with Lys115, Pi-stacking with Tyr210 | Antibacterial mdpi.com |
| FXR | Nuclear Receptor | -9.1 | H-bond with Arg331, Hydrophobic with Met328 | Metabolic Disease |
| PARP-1 | Enzyme | -8.8 | H-bond with Gly863, Pi-stacking with Tyr907 | Oncology |
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine, and how can reaction conditions be optimized?
A convergent synthetic approach is often employed, involving Suzuki–Miyaura coupling of a halogenated benzo[d]isoxazol-3-amine precursor with a benzyl boronic acid derivative. For example, a brominated benzo[d]isoxazole intermediate can undergo Boc protection, followed by coupling with a fluorinated benzyl boronic acid under palladium catalysis . Reaction optimization includes adjusting solvent polarity (e.g., THF/water mixtures), temperature (80–100°C), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Post-coupling deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) yield the final product. Hazard analysis for reagents like trifluorobenzenesulfonyl chloride must precede synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., fluorine coupling constants in ¹⁹F NMR).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELXL refinement .
- FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
Q. What safety precautions are essential when handling this compound?
The compound may pose respiratory (H335) and dermal/ocular irritation (H315/H319) risks. Use fume hoods with >0.5 m/s face velocity, nitrile gloves, and safety goggles. Avoid dust formation via wet handling or closed systems. Store at 2–8°C in amber glass under inert gas .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
Discrepancies in unit cell parameters or electron density maps often arise from disorder or twinning. Employ SHELXD for initial structure solution, followed by TWINLAW to identify twin laws. Refinement in SHELXL with restraints on anisotropic displacement parameters (ADPs) and Hirshfeld rigid-bond tests improves accuracy. For severe twinning, high-resolution synchrotron data (λ = 0.7–1.0 Å) is recommended .
Q. What strategies mitigate low yields in the nucleophilic aromatic substitution (SNAr) step during synthesis?
Low yields may stem from poor leaving-group activation or steric hindrance. Strategies include:
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the reaction site (e.g., nitro or sulfonyl substituents).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 150°C, 30 min) while maintaining regioselectivity.
- Phase-Transfer Catalysts : Use tetrabutylammonium bromide (TBAB) in biphasic systems to improve amine nucleophilicity .
Q. How can mutagenicity risks of this compound be evaluated?
Conduct Ames II testing using Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation (S9 liver homogenate). Compare mutagenicity indices to positive controls (e.g., benzyl chloride) and negative controls (DMSO). If mutagenic, structural modifications (e.g., replacing the benzyl group with a pyridyl moiety) may reduce risk .
Q. What analytical methods identify and quantify synthesis byproducts?
- HPLC-MS/MS : Use C18 columns (ACN/0.1% formic acid gradient) coupled with Q-TOF detection for trace impurities.
- GC-MS : Monitor volatile byproducts (e.g., trifluoromethyl intermediates) with DB-5MS columns.
- ¹⁹F NMR : Quantify fluorinated impurities via integration against an internal standard (e.g., trifluoroacetic acid) .
Q. How does this compound interact with biological targets like soluble epoxide hydrolase (sEH)?
Enzymatic inhibition assays using recombinant sEH (0.1–10 µM compound) and fluorescent substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate) quantify IC₅₀ values. Competitive inhibition kinetics (Lineweaver–Burk plots) and molecular docking (AutoDock Vina) elucidate binding modes. Compare potency to reference inhibitors like t-AUCB .
Methodological Notes
- Data Contradictions : Discrepancies in reported melting points or spectral data may arise from polymorphic forms. Validate via DSC and PXRD .
- Scale-Up Considerations : Pilot-scale reactions (>10 mmol) require strict temperature control (jacketed reactors) and in-line FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
